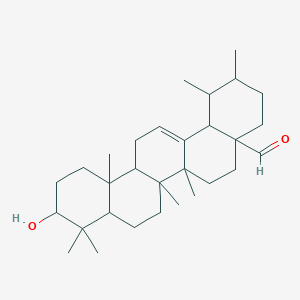

Ursolic aldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H48O2 |

|---|---|

Molecular Weight |

440.7 g/mol |

IUPAC Name |

10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde |

InChI |

InChI=1S/C30H48O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,18-20,22-25,32H,9-17H2,1-7H3 |

InChI Key |

VLFUANNVMXKBPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Cytotoxic Potential of Ursolic Acid: An In-depth Technical Guide for Early-Stage Research

An Important Note on Nomenclature: This technical guide focuses on the extensive early-stage research into the cytotoxicity of Ursolic Acid (UA) , a naturally occurring pentacyclic triterpenoid. While the initial query specified "Ursolic Aldehyde," the vast body of available scientific literature centers on the carboxylic acid form. Research specifically detailing the cytotoxic properties of this compound is not prominently available in the provided search results. Given their structural similarity, the mechanisms and experimental findings for Ursolic Acid provide a critical and insightful foundation for researchers interested in this class of compounds.

Ursolic acid has garnered significant attention in oncology research for its demonstrated ability to inhibit proliferation and induce apoptosis in a wide array of cancer cells, while exhibiting lower toxicity towards normal cells.[1][2] This guide provides a comprehensive overview of its cytotoxic effects, the molecular pathways it modulates, and the detailed experimental protocols used to elucidate these activities.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of Ursolic Acid and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. These values vary depending on the specific cancer cell line and the duration of exposure. Below is a summary of reported IC50 values for Ursolic Acid and its synthesized analogs.

| Compound/Derivative | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| Ursolic Acid | SK-MEL-24 | Metastatic Melanoma | 25 | [3] |

| HeLa | Cervical Cancer | 10 | [4][5] | |

| HT-29 | Colon Cancer | 10 | [4][5] | |

| MCF-7 | Breast Cancer | 20 | [4][5] | |

| HT-29 | Colon Adenocarcinoma | 30 | [1] | |

| AsPC-1 | Pancreatic Ductal Adenocarcinoma | 10.1 - 14.2 | [6] | |

| BxPC-3 | Pancreatic Ductal Adenocarcinoma | 10.1 - 14.2 | [6] | |

| U251 | Glioblastoma | 5 - 20 | [7] | |

| Multiple Lines | Various | 33.1 - 68.8 | [4] | |

| Analog 11 | HT-29 | Colon Adenocarcinoma | 8 | [1] |

| Analog 13 | MCF-7 | Breast Cancer | 9.19 ± 0.82 | [1] |

| HeLa | Cervical Cancer | 8.56 ± 0.53 | [1] | |

| A549 | Lung Cancer | 12.72 ± 0.79 | [1] | |

| Analog 14 | MGC803 | Gastric Cancer | 2.50 ± 0.25 | [1] |

| Bcap37 | Breast Cancer | 9.24 ± 0.53 | [1] | |

| Analog 32 | Multiple Lines | Various | 4.09 ± 0.27 - 7.78 ± 0.43 | [1] |

| Analog 56 | HT-29 | Colon Cancer | 4.28 | [1] |

| Carbazole Derivative 50 | HepG2 | Hepatocarcinoma | 1.26 ± 0.17 | [2] |

Mechanisms of Action: Induction of Apoptosis

Ursolic acid primarily exerts its cytotoxic effects by inducing apoptosis, or programmed cell death, through the modulation of multiple key signaling pathways. It has been shown to trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[8][9][10]

Key Signaling Pathways Modulated by Ursolic Acid

-

p53 Activation: Ursolic acid can upregulate the expression and transcriptional activity of the tumor suppressor protein p53.[11][12] Activated p53 promotes apoptosis by increasing the expression of pro-apoptotic proteins like Bax and p21.[12]

-

NF-κB Inhibition: The transcription factor NF-κB plays a crucial role in promoting cell survival by upregulating anti-apoptotic genes like Bcl-2. Ursolic acid has been found to inhibit NF-κB signaling, leading to the downregulation of Bcl-2 and sensitizing cells to apoptosis.[11]

-

Mitochondrial (Intrinsic) Pathway: UA can alter the balance of Bcl-2 family proteins, leading to a decrease in anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and an increase in pro-apoptotic members (e.g., Bax, Bak).[8][10] This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol.[8][10] Cytochrome c then activates a caspase cascade, starting with caspase-9 and culminating in the activation of executioner caspases like caspase-3, which dismantle the cell.[8][9]

-

Death Receptor (Extrinsic) Pathway: Research indicates that ursolic acid can induce the expression of Fas receptors on the cell surface.[10] The binding of Fas ligand (FasL) to this receptor initiates a signaling cascade that leads to the activation of caspase-8, which in turn can activate caspase-3.[10]

-

PI3K/Akt and MAPK/ERK Pathway Suppression: The PI3K/Akt and MAPK/ERK signaling pathways are critical for cell growth and survival. Ursolic acid has been shown to inhibit the phosphorylation of key proteins in these pathways, such as Akt and ERK1/2, thereby suppressing pro-survival signals and promoting apoptosis.[8][13]

Caption: Ursolic Acid Induced Apoptotic Signaling Pathways.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the cytotoxicity of Ursolic Acid.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[15] These insoluble crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured, which is directly proportional to the number of living, metabolically active cells.[14][15]

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

96-well flat-bottom plates

-

Ursolic Acid stock solution (dissolved in DMSO)

-

MTT solvent/solubilization solution (e.g., DMSO, acidified isopropanol)[14][15]

-

Microplate reader (spectrophotometer)

Protocol:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of Ursolic Acid in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and wells with vehicle (DMSO) control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[17]

-

MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C, protected from light.[15] During this time, visible purple formazan crystals will form.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cells. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the crystals.[15]

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15][16] Measure the absorbance (Optical Density, OD) at a wavelength of 570-590 nm using a microplate reader.[14][16]

-

Data Analysis: Calculate the percentage of cell viability using the formula: (OD of treated cells / OD of control cells) x 100. The IC50 value can then be determined by plotting cell viability against the log of the compound concentration.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[18]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Treatment: Culture cells in 6-well plates and treat with Ursolic Acid at various concentrations for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells immediately using a flow cytometer. The cell populations will be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways, such as caspases, Bcl-2 family proteins, and PARP.

Protocol:

-

Protein Extraction: Treat cells with Ursolic Acid, then wash with cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression. β-actin is typically used as a loading control to ensure equal protein loading across lanes.[19]

Caption: General Experimental Workflow for Cytotoxicity Assessment.

References

- 1. Ursolic Acid Analogs as Potential Therapeutics for Cancer [mdpi.com]

- 2. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ursolic Acid Exhibits Potent Anticancer Effects in Human Metastatic Melanoma Cancer Cells (SK-MEL-24) via Apoptosis Induction, Inhibition of Cell Migration and Invasion, Cell Cycle Arrest, and Inhibition of Mitogen-Activated Protein Kinase (MAPK)/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of Mimusops caffra-Based Ursolic Acid, Oleanolic Acid and Derivatives Against Human Cancerous and Non-Cancerous Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of the In Vitro Cytotoxic Activity of Ursolic Acid PLGA Nanoparticles against Pancreatic Ductal Adenocarcinoma Cell Lines | MDPI [mdpi.com]

- 7. Ursolic acid inhibits proliferation and induces apoptosis in human glioblastoma cell lines U251 by suppressing TGF-β1/miR-21/PDCD4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ursolic acid induces apoptosis through mitochondrial intrinsic pathway and suppression of ERK1/2 MAPK in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of apoptotic cell death by ursolic acid through mitochondrial death pathway and extrinsic death receptor pathway in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ursolic acid induces apoptosis by activating p53 and caspase-3 gene expressions and suppressing NF-kappaB mediated activation of bcl-2 in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ursolic acid induces apoptosis of SW480 cells via p53 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. texaschildrens.org [texaschildrens.org]

- 18. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 19. Ursolic acid induces apoptosis and disrupts host-parasite interactions in Theileria annulata-infected cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ursolic Aldehyde: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic data for Ursolic Aldehyde (3β-Hydroxyurs-12-en-28-al), a pentacyclic triterpenoid (B12794562) of interest to researchers in natural product chemistry and drug development. Due to the limited availability of complete, formally published spectra for this compound, this document combines available data with predicted values based on the compound's structure and extensive data from the closely related ursane (B1242777) triterpenoid family, particularly Ursolic Acid.

Molecular Structure and Properties

This compound belongs to the ursane class of pentacyclic triterpenoids. Its structure features a hydroxyl group at the C-3 position and an aldehyde group at the C-28 position, distinguishing it from the more commonly studied Ursolic Acid, which possesses a carboxylic acid at C-28.

-

IUPAC Name : (3β)-3-Hydroxyurs-12-en-28-al

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed, experimentally verified ¹H and ¹³C NMR assignments for this compound are not extensively reported in peer-reviewed literature. The following tables present the predicted chemical shifts for key protons and carbons. These predictions are derived from the known spectra of analogous compounds like Ursolic Acid and standard chemical shift ranges for the relevant functional groups. The most characteristic signals are the aldehyde proton (¹H) and carbonyl carbon (¹³C).

¹H-NMR Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz (Reference)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-28 (Aldehyde) | ~9.4 - 9.8 | s | - | Highly deshielded singlet, characteristic of an aldehyde proton. |

| H-12 (Vinyl) | ~5.2 - 5.4 | t | ~3.5 | Typical for the vinylic proton in the ursane skeleton. |

| H-3 (Carbinol) | ~3.2 - 3.4 | dd | ~11.0, 4.5 | Proton attached to the carbon bearing the hydroxyl group. |

| Methyl Protons (7x) | ~0.7 - 1.2 | s, d | - | Multiple singlet and doublet signals corresponding to the seven methyl groups. |

| Methylene/Methine | ~1.0 - 2.5 | m | - | Complex, overlapping signals from the triterpenoid backbone. |

¹³C-NMR Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz (Reference)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-28 (Aldehyde Carbonyl) | ~200 - 207 | The most downfield signal, characteristic of an aldehyde. A reported aldehydic signal for a similar triterpenoid was observed at 207.5 ppm.[4] |

| C-13 (Vinyl) | ~138 - 139 | Quaternary olefinic carbon. |

| C-12 (Vinyl) | ~125 - 127 | Protonated olefinic carbon. |

| C-3 (Carbinol) | ~78 - 80 | Carbon attached to the hydroxyl group. |

| C-4, C-5, C-9, C-10, C-14, C-17, C-18 | ~37 - 60 | Quaternary and methine carbons of the fused ring system. |

| Methyl Carbons (7x) | ~15 - 30 | Signals for the seven methyl groups in the structure. |

| Methylene Carbons | ~18 - 42 | Multiple signals from the CH₂ groups in the backbone. |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is defined by the functional groups present: a hydroxyl group (-OH), an aldehyde group (-CHO), a carbon-carbon double bond (C=C), and the aliphatic hydrocarbon backbone. The table below outlines the expected characteristic absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | ~3600 - 3200 | Strong, Broad | Characteristic of the hydroxyl group. |

| C-H Stretch (Aliphatic) | ~3000 - 2850 | Strong | From the numerous CH, CH₂, and CH₃ groups. |

| C-H Stretch (Aldehyde) | ~2850 - 2800 & ~2750 - 2700 | Medium, Sharp | Two distinct bands are often visible for the aldehyde C-H stretch. The peak around 2720 cm⁻¹ is particularly diagnostic. |

| C=O Stretch (Aldehyde) | ~1740 - 1720 | Strong, Sharp | The carbonyl stretch is a very strong and easily identifiable peak. |

| C=C Stretch (Alkene) | ~1650 - 1640 | Medium to Weak | From the C12-C13 double bond in the ursane skeleton. |

| C-O Stretch | ~1100 - 1000 | Medium | From the C-3 hydroxyl group. |

Mass Spectrometry (MS) Data

Mass spectrometry of this compound is expected to show a molecular ion peak corresponding to its molecular weight, followed by a characteristic fragmentation pattern. The key fragmentation pathway for ursane-type triterpenoids is a retro-Diels-Alder (rDA) reaction in Ring C.

| m/z Value (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |

| 440 | [M]⁺ | Molecular Ion |

| 422 | [M - H₂O]⁺ | Loss of water from the C-3 hydroxyl group. |

| 411 | [M - CHO]⁺ | Loss of the aldehyde group. |

| 397 | [M - H₂O - CHO]⁺ | Subsequent loss of water and the aldehyde group. |

| 232 | rDA Fragment | Retro-Diels-Alder fragmentation of Ring C. |

| 203 | rDA Fragment Side-Product | Characteristic fragment from the rDA reaction in ursane skeletons.[5] |

Experimental Protocols

The following sections describe generalized but detailed protocols for obtaining the spectroscopic data for this compound. These are standard methods applicable to the analysis of purified triterpenoid natural products.

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition :

-

¹H NMR : Acquire spectra with a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16-64 scans are averaged.

-

¹³C NMR : Acquire spectra with a spectral width of 220-250 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-1.5 seconds. A larger number of scans (1024-4096) is required due to the low natural abundance of ¹³C.

-

2D NMR : Perform standard 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete and unambiguous assignment of all proton and carbon signals.

-

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method) :

-

Thoroughly mix ~1-2 mg of purified this compound with ~100-150 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Place the mixture into a pellet-forming die and apply pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation : Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum from 4000 to 400 cm⁻¹.

-

Average 16-32 scans to improve the signal-to-noise ratio.

-

The final spectrum should be baseline-corrected and presented in terms of transmittance or absorbance.

-

Mass Spectrometry Protocol (LC-MS/MS)

-

Sample Preparation : Prepare a stock solution of purified this compound at 1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile (B52724). Further dilute to a working concentration of 1-10 µg/mL.

-

Instrumentation : Use a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Chromatographic Conditions :

-

Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase : A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Flow Rate : 0.2-0.4 mL/min.

-

-

Mass Spectrometer Conditions :

-

Ionization Mode : Positive (ESI+) and Negative (ESI-) modes to capture different adducts and fragments.

-

Full Scan (MS1) : Acquire data over a mass range of m/z 100-1000 to detect the molecular ion.

-

Tandem MS (MS/MS) : Select the molecular ion peak (m/z 441 for [M+H]⁺ or 439 for [M-H]⁻) for collision-induced dissociation (CID) to generate a fragmentation spectrum for structural confirmation.

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the extraction, isolation, and spectroscopic identification of this compound from a plant source.

Caption: Workflow for Natural Product Isolation and Analysis.

References

In Silico Prediction of Bioactive Targets for Ursolic Aldehyde and Related Pentacyclic Triterpenoids: A Technical Guide

Disclaimer: Direct in silico target prediction studies specifically for ursolic aldehyde are not extensively available in the public domain. This guide will, therefore, focus on the well-documented in silico methodologies and findings for its close structural analog, ursolic acid. The principles and techniques described herein are directly applicable to the study of this compound.

Introduction

This compound is a pentacyclic triterpenoid (B12794562) compound found in various medicinal plants. Like its more studied counterpart, ursolic acid, it is presumed to possess a wide range of pharmacological activities. Identifying the direct molecular targets of such natural products is a critical step in understanding their mechanisms of action and for their potential development as therapeutic agents. In silico target prediction, also known as target fishing or reverse pharmacology, offers a rapid and cost-effective approach to generate hypotheses about the biological targets of a small molecule. This technical guide provides an in-depth overview of the computational methodologies used to predict the targets of ursolic acid, which can be extrapolated for this compound, and is intended for researchers, scientists, and professionals in drug development.

In Silico Target Prediction Methodologies

The computational prediction of protein targets for a small molecule like this compound or acid primarily falls into two categories: ligand-based and structure-based approaches. Often, a combination of these methods is employed to increase the confidence of the predictions.

Ligand-Based Approaches (Target Fishing)

These methods rely on the principle that molecules with similar structures or properties are likely to interact with similar protein targets.

-

Chemical Similarity Searching: This involves searching databases of known bioactive compounds to find molecules that are structurally similar to the query molecule (e.g., this compound). The known targets of these similar molecules are then considered as potential targets for the query.

-

Pharmacophore-Based Screening: A pharmacophore model represents the essential 3D arrangement of functional groups of a molecule responsible for its biological activity. The pharmacophore of the query molecule is used to screen databases of protein structures to identify those with binding sites that can accommodate it. Web servers like PharmMapper are commonly used for this purpose.[1]

Structure-Based Approaches (Reverse Docking)

These methods require the 3D structure of potential protein targets. The query molecule is "docked" into the binding sites of a large number of protein structures, and the binding affinity is calculated using a scoring function.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of the interaction is typically estimated by a scoring function, which provides a numerical value (e.g., docking score or binding energy). A lower docking score generally indicates a more favorable binding interaction.[2][3][4] Studies on ursolic acid have utilized this method to predict its interaction with various targets.[2][3][4]

Predicted and Validated Targets of Ursolic Acid

In silico studies have predicted a multitude of potential targets for ursolic acid. While not all of these have been experimentally validated, they provide a strong basis for further investigation.

Data Summary of Predicted Targets for Ursolic Acid

| Target Protein | In Silico Method | Predicted Binding Affinity/Score | Potential Therapeutic Area | Reference |

| Monoamine Oxidase A (MAO-A) | Molecular Docking | Dock Score: -61.95 | Neurological Disorders | [2] |

| Murine Double Minute 2 (MDM2) | Molecular Docking | Binding Energy: -5.36 kcal/mol (4HBM), -8.71 kcal/mol (5ZXF) | Cancer | [4] |

| Norovirus RdRp | Molecular Docking | Binding Score: -8.8 kcal/mol | Antiviral | [5] |

| 5-alpha-reductase (5-AR) | Molecular Docking | - | Benign Prostatic Hyperplasia | [5] |

| Estrogen Receptor | Molecular Docking | - | Cancer | [6][7][8] |

| IRAK1 | Molecular Docking | Glide-gscore: -9.873 | Inflammation | [9] |

| Caspase-3 | Target Fishing, Molecular Docking | - | Inflammation, Cancer | [10] |

| Tyrosine-protein phosphatase non-receptor type 1 | - | Inhibitor | Diabetes | [11] |

| Glycogen phosphorylase, muscle form | - | Inhibitor | Diabetes | [11] |

| Phospholipase A2 | - | Inhibitor | Inflammation | [11] |

| 11-beta-hydroxysteroid dehydrogenase 1 | - | Inhibitor | Metabolic Syndrome | [11] |

Note: A direct comparison of scores between different studies and software may not be appropriate due to variations in methodologies and scoring functions.

Experimental Protocols for In Silico Target Prediction

Protocol for Molecular Docking (Example)

This protocol provides a generalized workflow for performing reverse docking to identify potential targets for a small molecule like this compound.

-

Ligand Preparation:

-

Obtain the 2D structure of this compound (or ursolic acid).

-

Convert the 2D structure to a 3D structure using software like ChemDraw or an online server.

-

Perform energy minimization of the 3D structure using a force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.

-

-

Target Database Preparation:

-

Select a database of 3D protein structures (e.g., Protein Data Bank - PDB).

-

Prepare the protein structures for docking by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.

-

-

Docking Simulation:

-

Define the binding site on each target protein. For reverse docking, this is often defined as a sphere around the geometric center of the protein or around known binding sites of homologous proteins.

-

Use a docking program (e.g., AutoDock, Glide) to dock the prepared ligand into the defined binding site of each protein in the database.

-

The docking algorithm will generate multiple binding poses of the ligand in the active site and calculate a docking score for each pose.

-

-

Analysis of Results:

-

Rank the potential targets based on their docking scores.

-

Visually inspect the binding poses of the top-ranked targets to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

Prioritize targets for further experimental validation based on the docking scores, the biological relevance of the target, and the nature of the predicted interactions.

-

Visualization of a Generalized In Silico Target Prediction Workflow

References

- 1. sisj.journals.ekb.eg [sisj.journals.ekb.eg]

- 2. In Silico Studies Revealed Multiple Neurological Targets for the Antidepressant Molecule Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico Studies Revealed Multiple Neurological Targets for the Antidepressant Molecule Ursolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Silico Analysis Reveals MDM2 as a Potential Target of Ursolic Acid for Overcoming Tamoxifen Resistance in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Biological Activity, ADME and Molecular Docking Studies of Novel Ursolic Acid Derivatives as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Biological Activity, ADME and Molecular Docking Studies of Novel Ursolic Acid Derivatives as Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Molecular Docking-based Analysis of the Impact of Ursolic Acid Derivative <b>H21</b> on Inflammation-Causing Key Proteins [journal-n.scnu.edu.cn]

- 10. Ursolic Acid, a Natural Nutraceutical Agent, Targets Caspase3 and Alleviates Inflammation-Associated Downstream Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

Triterpenoid Aldehydes: A Technical Guide to Their Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triterpenoids are a vast and structurally diverse class of natural products derived from a 30-carbon precursor, squalene. These molecules are widely distributed in the plant kingdom and have been a cornerstone of traditional medicine for centuries. Within this class, triterpenoids featuring an aldehyde functional group are gaining significant attention for their potent and varied biological activities. The high reactivity of the aldehyde moiety often translates to enhanced interaction with biological targets, making these compounds promising candidates for drug discovery and development. This technical guide provides a comprehensive review of the current literature on triterpenoid (B12794562) aldehydes, focusing on their biosynthesis, synthesis, biological activities, and mechanisms of action, with a special emphasis on quantitative data and detailed experimental methodologies.

Biosynthesis and Synthesis of Triterpenoid Aldehydes

The carbon skeletons of all triterpenoids, including aldehydes, are synthesized via the isoprenoid pathway. The journey begins with acetyl-CoA and proceeds through the mevalonate (B85504) (MVA) pathway in the cytosol to produce the C5 building block, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Two molecules of farnesyl diphosphate (FPP) are then condensed to form squalene, which is subsequently epoxidized to 2,3-oxidosqualene. This linear precursor is the branching point for the immense diversity of triterpenoid skeletons, cyclized by a family of enzymes known as oxidosqualene cyclases (OSCs).

Following cyclization, the triterpene backbone undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for introducing hydroxyl, carboxyl, and, pertinently, aldehyde functionalities at various positions on the triterpenoid scaffold.

The chemical synthesis of triterpenoid aldehydes often involves the modification of more abundant, naturally occurring triterpenoid precursors, such as betulinic acid or oleanolic acid. Common synthetic strategies include the oxidation of primary alcohols to aldehydes using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, or the reduction of carboxylic acids or esters.

Biological Activities of Triterpenoid Aldehydes

Triterpenoid aldehydes exhibit a wide spectrum of pharmacological activities, with cytotoxic, anti-inflammatory, and antiviral effects being the most prominently studied.

Cytotoxic Activity

A significant number of triterpenoid aldehydes have demonstrated potent cytotoxicity against a variety of human cancer cell lines. This activity is often attributed to the induction of apoptosis and the inhibition of pro-survival signaling pathways.

| Compound Name | Triterpene Class | Source Organism / Synthetic | Target Cell Line(s) | Activity (ED₅₀ / IC₅₀) | Reference |

| Lucialdehyde B | Lanostane | Ganoderma lucidum | LLC, T-47D, Sarcoma 180, Meth-A | > 25 µg/mL | [1] |

| Lucialdehyde C | Lanostane | Ganoderma lucidum | LLC, T-47D, Sarcoma 180, Meth-A | 10.7, 4.7, 7.1, 3.8 µg/mL | [1] |

| 3β,19α,23-Trihydroxyurs-12-en-24-al-28-oic acid | Ursane | Emmenopterys henryi | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | Data not specified for this compound, but related compounds showed IC₅₀ values of 3.11-20.12 µM | [2] |

| Synthetic Oxo-derivatives (from lupane aldehyde) | Lupane | Synthetic | HEpG2, RD TE32, A549, MCF-7, PC-3 | IC₅₀: 2.17–15.61 µM | [3] |

Anti-inflammatory Activity

The anti-inflammatory properties of triterpenoid aldehydes are primarily linked to their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). This is often achieved through the inhibition of the NF-κB signaling pathway.

| Compound Name | Triterpene Class | Model System | Target(s) / Endpoint(s) | Activity (IC₅₀) | Reference |

| General Triterpenoids | Various | LPS-stimulated RAW 264.7 macrophages | NO Production | Varies (e.g., 2.1 - 14.2 µM for some triterpenes) | [4] |

| General Triterpenoids | Various | LPS-stimulated RAW 264.7 macrophages | TNF-α, IL-6, iNOS, COX-2 expression | Varies | [5] |

Antiviral Activity

Certain triterpenoid aldehydes have shown promise as antiviral agents, demonstrating activity against a range of viruses, including Dengue virus (DENV) and Human Immunodeficiency Virus (HIV).

| Compound Name | Triterpene Class | Target Virus | Mechanism / Endpoint | Activity (IC₅₀) | Reference |

| Betulinic Aldehyde | Lupane | Dengue Virus (DENV) | Viral Replication | 7.5 ± 1.1 µM | [6] |

Mechanisms of Action & Signaling Pathways

The biological effects of triterpenoid aldehydes are underpinned by their modulation of critical cellular signaling pathways. Two of the most well-documented pathways are the NF-κB pathway, central to inflammation, and the apoptosis cascade, crucial for programmed cell death.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, freeing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many triterpenoids exert their anti-inflammatory effects by interfering with this cascade, often by inhibiting the IKK complex.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Triterpenoids can induce apoptosis by activating components of both pathways. The extrinsic pathway is triggered by ligands binding to death receptors (e.g., Fas), leading to the activation of caspase-8. The intrinsic pathway is regulated by the Bcl-2 family of proteins, where pro-apoptotic members (like Bax) promote the release of cytochrome c from mitochondria, leading to the activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell.

References

- 1. New triterpene aldehydes, lucialdehydes A-C, from Ganoderma lucidum and their cytotoxicity against murine and human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triterpenoids and steroids with cytotoxic activity from Emmenopterys henryi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxic activity of triterpenoids with <i>N</i>,<i>O</i>-heterocyclic fragments based on 2-formyl-1(2)-ene derivative of methyldihydrobetulonate - ProQuest [proquest.com]

- 4. Diterpenoids and triterpenoids with potential anti-inflammatory activity from the leaves of Aglaia odorata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Ursolic Aldehyde for Scientific Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in sourcing and utilizing high-purity Ursolic aldehyde. This document provides a summary of commercial suppliers, detailed analytical methodologies for quality assessment, and an overview of its biological signaling pathways.

Commercial Sourcing of High-Purity this compound

High-purity this compound is available from a select number of specialized chemical suppliers. These companies cater to the research and pharmaceutical industries, offering the compound with varying purity levels and in different quantities. Below is a comparative summary of offerings from prominent suppliers.

| Supplier | Product Code | Purity Specification | Analytical Data Provided |

| Biosynth | UAA13281 | Not explicitly stated, sold as a reference standard[1] | - |

| BioCrick | Not specified | >98%[2] | COA, HPLC, MS, NMR, MSDS[2] |

| MedChemExpress | HY-N8896 | Not explicitly stated, sold as a triterpenoid (B12794562) for research[3] | Data Sheet, Handling Instructions[3] |

| AChemBlock (via Sigma-Aldrich) | ADVH9B9B82B0 | 97% | Certificate of Analysis, Certificate of Origin |

| Molnova | M39120 | 98% (HPLC)[2] | HPLC, NMR (Consistent with structure)[2] |

Experimental Protocols for Quality Assessment

Ensuring the purity and identity of this compound is critical for reproducible research and drug development. The following are detailed methodologies for key analytical experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is adapted from established protocols for the analysis of related triterpenoids, such as ursolic acid.[4][5][6][7][8]

-

Objective: To determine the purity of an this compound sample by separating it from potential impurities.

-

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Trifluoroacetic acid (TFA) for pH adjustment

-

-

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in methanol to a known concentration (e.g., 1 mg/mL).

-

Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, a mixture of methanol and water (e.g., 88:12 v/v) acidified to pH 3.5 with TFA.[5] Alternatively, a gradient elution may be developed for better separation of impurities.

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Interpretation: The purity of the sample is calculated by comparing the peak area of this compound to the total peak area of all components in the chromatogram.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

-

Objective: To verify the identity and structural integrity of the this compound sample.

-

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

-

Reagents:

-

Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

-

Procedure:

-

Sample Preparation: Dissolve a small amount of the this compound sample in the appropriate deuterated solvent.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

-

Data Interpretation: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the known structure of this compound.[9][10] The presence of an aldehyde proton signal (around 9-10 ppm in ¹H NMR) and a corresponding carbonyl carbon signal (around 200 ppm in ¹³C NMR) are key indicators.

-

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of this compound.

-

Objective: To verify the molecular weight of the this compound sample.

-

Instrumentation:

-

Mass spectrometer (e.g., LC-MS or GC-MS)

-

-

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent.

-

Analysis: Introduce the sample into the mass spectrometer.

-

Data Interpretation: The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₃₀H₄₈O₂, MW: 440.70 g/mol ).[11][12][13][14][15]

-

Visualizing Workflows and Pathways

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control analysis of a newly acquired batch of this compound.

Caption: A typical experimental workflow for the quality control of this compound.

Sourcing Logic for High-Purity this compound

This diagram outlines the logical steps a researcher might take when sourcing high-purity this compound.

Caption: Logical workflow for sourcing high-purity this compound for research.

Signaling Pathways Modulated by this compound and Related Triterpenoids

This compound, being a derivative of ursolic acid, is anticipated to modulate similar intracellular signaling pathways. Research on ursolic acid has shown its involvement in pathways that regulate inflammation, cell proliferation, and apoptosis.[16][17][18][19][20]

Inhibition of Pro-inflammatory Signaling

The diagram below illustrates the potential inhibitory effects of this compound on key pro-inflammatory signaling pathways, based on data from ursolic acid studies.[16][18][19]

Caption: Potential inhibition of inflammatory signaling pathways by this compound.

References

- 1. This compound | 19132-81-1 | UAA13281 | Biosynth [biosynth.com]

- 2. molnova.cn [molnova.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. omicsonline.org [omicsonline.org]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijesrr.org [ijesrr.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Quantitation of ursolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. shimadzu.com [shimadzu.com]

- 15. Metabolite identification of ursolic acid in mouse plasma and urine after oral administration by ultra-high performance liquid chromatography/quadrupole time-of-flight mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Ursolic Aldehyde: A Technical Guide

Disclaimer: This document explores the therapeutic potential of Ursolic Aldehyde. However, due to the limited availability of specific research on this compound, this guide draws heavily upon the extensive data available for its closely related structural analog, Ursolic Acid (UA). The information presented regarding mechanisms of action, quantitative data, and experimental protocols for Ursolic Acid should be considered as a potential framework for understanding and investigating this compound, pending further specific research on the aldehyde form.

Introduction

This compound is a pentacyclic triterpenoid (B12794562) compound found in various medicinal plants.[1] As a derivative of the well-studied Ursolic Acid, it holds significant promise for therapeutic applications. Pentacyclic triterpenoids are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[2][3] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, primarily based on the extensive research conducted on Ursolic Acid, for an audience of researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and workflows.

Therapeutic Potential

Based on the evidence from its acid analog, this compound is anticipated to exhibit a wide range of therapeutic effects.

Anti-Cancer Activity

Ursolic Acid has demonstrated potent anti-cancer properties across various cancer cell lines by inhibiting proliferation, inducing apoptosis (programmed cell death), and preventing metastasis.[4][5] These effects are mediated through the modulation of multiple signaling pathways critical for cancer cell survival and progression.[4][6] Derivatives of Ursolic Acid have also shown enhanced cytotoxic activity against cancer cells.[7][8]

Table 1: In Vitro Cytotoxicity of Ursolic Acid and its Derivatives

| Compound | Cell Line | Assay | IC50 / Activity | Reference |

| Ursolic Acid | HT29 (Colon Adenocarcinoma) | MTT Assay | IC50: 30 µM | [3] |

| Ursolic Acid Derivative 11 | HT29 (Colon Adenocarcinoma) | MTT Assay | IC50: 8 µM | [3] |

| Ursolic Acid Derivative 32 | Various Tumor Cell Lines | MTT Assay | IC50: 4.09 ± 0.27 to 7.78 ± 0.43 µM | [3] |

| Ursolic Acid Derivative 36 | A549 (Lung Cancer) | SRB Assay | IC50: 5.22 to 8.95 μM | [3] |

| Ursolic Acid Derivative 58 | MCF-7, HeLa, HepG2 | Proliferation Assay | IC50: 1.66 ± 0.21, 3.16 ± 0.24, 10.35 ± 1.63 μM | [3] |

| Ursolic Acid | AsPC-1, BxPC-3 (Pancreatic) | MTT Assay | IC50 < 30 µM | [9] |

| Ursolic Acid | TA cells | Resazurin assay | IC50: ~5 μg/mL | [10] |

| Ursolic Acid | A375 (Melanoma) | SRB assay | GI50: 26.7 ± 3.61 µM | [11] |

| 3-O-acetylursolic acid | A375 (Melanoma) | SRB assay | GI50: 32.4 ± 1.33 µM | [11] |

Table 2: In Vivo Anti-Cancer Activity of a Ursolic Acid Derivative

| Compound | Animal Model | Dosage | Tumor Inhibition | Reference |

| Ursolic Acid Derivative 14 | H22 xenografts in Kunming mice | 100 mg/kg | 45.6 ± 4.3% | [12] |

Anti-Inflammatory Effects

Ursolic Acid is a potent anti-inflammatory agent that modulates key inflammatory signaling pathways, including NF-κB, AP-1, and NF-AT.[13] It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in both in vitro and in vivo models.[14] This suggests that this compound could be a valuable candidate for the development of treatments for various inflammatory conditions.

Table 3: Anti-inflammatory Activity of Ursolic Acid

| Model | Treatment | Effect | Reference |

| Acetic acid-induced writhing in mice | 40 mg/kg Ursolic Acid | Inhibition of abdominal constriction | [15] |

| Carrageenan-induced paw edema in mice | 200 mg/kg Ursolic Acid derivatives | Reduction in paw edema and IL-6 production | [16] |

Neuroprotective Properties

Preclinical studies have highlighted the neuroprotective potential of Ursolic Acid, demonstrating its ability to mitigate oxidative stress, reduce neuroinflammation, and protect against neuronal damage in models of cognitive impairment, Alzheimer's, and Parkinson's disease.[2][17] The mechanisms underlying these effects involve the modulation of signaling pathways such as NF-κB and the upregulation of antioxidant defenses.[17][18]

Metabolic Regulation

Ursolic Acid has shown promise in the management of metabolic disorders. It can improve insulin (B600854) sensitivity, reduce hepatic steatosis (fatty liver), and regulate lipid and glucose metabolism.[19][20][21] These effects are partly mediated through the activation of pathways involved in energy expenditure and the inhibition of lipid accumulation.[22]

Mechanisms of Action: Key Signaling Pathways

The therapeutic effects of Ursolic Acid, and likely this compound, are attributed to its ability to modulate several critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Ursolic Acid has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes and promoting apoptosis in cancer cells.[23][24][25]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Ursolic Acid has been found to inhibit this pathway, leading to the suppression of tumor growth and induction of apoptosis.[1][26][27]

Caption: Modulation of the PI3K/Akt/mTOR pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, regulates a wide range of cellular processes such as proliferation, differentiation, and apoptosis. Ursolic Acid has been shown to modulate the MAPK pathway, contributing to its anti-cancer and anti-inflammatory effects.[4][28][29]

Caption: Regulation of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of compounds like Ursolic Acid.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on cell viability and proliferation.[8][9]

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Detailed Steps:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (or a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, which is essential for studying the modulation of signaling pathways.[6]

Caption: General workflow for Western Blot analysis.

Detailed Steps:

-

Protein Extraction: Lyse cells treated with this compound and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific binding of antibodies.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal to visualize the protein bands.

-

Analysis: Quantify the intensity of the bands to determine the relative expression levels of the target protein.

Anti-Inflammatory Assay (Nitric Oxide Production)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.[13]

Caption: Workflow for measuring nitric oxide production.

Detailed Steps:

-

Cell Seeding: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Data Analysis: Compare the nitrite levels in the treated groups to the control group to determine the inhibitory effect of this compound on NO production.

Conclusion

While direct research on this compound is still in its nascent stages, the extensive body of evidence for its structural analog, Ursolic Acid, provides a strong rationale for its investigation as a promising therapeutic agent. The potential anti-cancer, anti-inflammatory, neuroprotective, and metabolic regulatory effects of this compound, likely mediated through the modulation of key signaling pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK, warrant further dedicated research. This technical guide serves as a foundational resource for scientists and drug development professionals to design and execute preclinical studies to unlock the full therapeutic potential of this compound. Future investigations should focus on confirming these activities and mechanisms specifically for the aldehyde form, as well as evaluating its pharmacokinetic and toxicological profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Ursolic and Oleanolic Acids: Plant Metabolites with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro Cytotoxicity of Novel Ursolic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro cytotoxicity of novel ursolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Ursolic acid induces apoptosis and disrupts host-parasite interactions in Theileria annulata-infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential Anti-Proliferative and Anti-Migratory Activities of Ursolic Acid, 3-O-Acetylursolic Acid and Their Combination Treatments with Quercetin on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro and in vivo anticancer activity evaluation of ursolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. alzdiscovery.org [alzdiscovery.org]

- 18. Antioxidant and Anti-inflammatory Mechanisms of Neuroprotection by Ursolic Acid: Addressing Brain Injury, Cerebral Ischemia, Cognition Deficit, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Ursolic acid in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ursolic acid: A promising therapeutic agent for metabolic dysfunction-associated steatotic liver disease via inhibition of SPP1-induced Th17 cell differentiation: Editorial on “Ursolic acid targets secreted phosphoprotein 1 to regulate Th17 cells against metabolic dysfunction-associated steatotic liver disease” - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ursolic acid protects against chronic alcohol consumption-induced fatty liver disease in mice - American Chemical Society [acs.digitellinc.com]

- 23. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ursolic acid inhibits NF-κB signaling and attenuates MMP-9/TIMP-1 in progressive osteoarthritis: a network pharmacology-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Ursolic acid inhibits NF-κB signaling and attenuates MMP-9/TIMP-1 in progressive osteoarthritis: a network pharmacology-based analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. mdpi.com [mdpi.com]

- 27. Ursolic Acid Induces Apoptosis of Prostate Cancer Cells via the PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Oxo-Ursolic Acid from Ursolic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursolic acid, a pentacyclic triterpenoid (B12794562) carboxylic acid, is a naturally occurring compound found in a wide variety of plants and fruits. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] To enhance its therapeutic potential and explore structure-activity relationships, chemical modifications of the ursolic acid scaffold are frequently undertaken. One common modification is the oxidation of the hydroxyl group at the C-3 position to a ketone, yielding 3-oxo-ursolic acid (also known as ursonic acid). This transformation is a key step in the synthesis of various ursolic acid derivatives with potentially improved biological activities. This document provides detailed application notes and experimental protocols for the synthesis of 3-oxo-ursolic acid from ursolic acid using various oxidation methods.

Overview of Synthetic Strategies

The synthesis of 3-oxo-ursolic acid from ursolic acid involves the selective oxidation of the secondary alcohol at the C-3 position. Several reagents can accomplish this transformation, with the most common being chromium-based reagents like Jones reagent and Pyridinium Chlorochromate (PCC), and the hypervalent iodine reagent, Dess-Martin Periodinane (DMP). The choice of oxidant depends on factors such as scale, desired purity, and tolerance of other functional groups in the molecule.

A general workflow for the synthesis is depicted below. For methods requiring the protection of the C-28 carboxylic acid, an initial protection step is necessary, followed by deprotection after the oxidation.

References

HPLC method for quantification of Ursolic aldehyde

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Quantification of Ursolic Aldehyde

Introduction

This compound is a pentacyclic triterpenoid (B12794562) compound found in various medicinal plants. It is structurally similar to the more commonly studied ursolic acid, differing by the presence of an aldehyde group at the C-28 position instead of a carboxylic acid. Both compounds exhibit a range of pharmacological activities, making their accurate quantification in plant extracts and pharmaceutical formulations crucial for quality control and research.

This document provides a detailed HPLC method protocol that has been established for the quantification of ursolic acid. Given the structural similarity between ursolic acid and this compound, this method serves as an excellent starting point for the development of a validated analytical procedure for this compound. Researchers should perform method validation specific to this compound to ensure accuracy and precision.

Principle of the Method

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the separation and quantification of triterpenoids.[1] The method described here utilizes a reversed-phase C18 column to separate the analyte from other components in the sample matrix. An isocratic mobile phase, consisting of a mixture of organic solvent and water, carries the sample through the column. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. Detection is achieved by monitoring the UV absorbance of the eluent at a specific wavelength, typically around 210 nm for ursolic acid and related compounds.[1][2][3] Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard.

Experimental Protocols

Sample Preparation (from Plant Material)

The extraction of this compound from plant material is a critical step for accurate quantification. Ultrasonic extraction is a common and efficient method.

-

Materials:

-

Dried and powdered plant material

-

Methanol (B129727) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)[2]

-

Vortex mixer

-

Centrifuge

-

0.45 µm syringe filters

-

-

Protocol:

-

Weigh 100 mg of the dried, powdered plant material into a centrifuge tube.[2]

-

Add 5 mL of methanol (or ethyl acetate) to the tube.[2]

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes.[4]

-

After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

For exhaustive extraction, repeat the extraction process (steps 2-6) two more times with fresh solvent.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 35°C.[2]

-

Reconstitute the dried extract in 1 mL of the mobile phase.[2]

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.[2][4]

-

Preparation of Standard Solutions

-

Materials:

-

This compound reference standard

-

Methanol (HPLC grade)

-

-

Protocol:

-

Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in methanol.[4]

-

From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to create a calibration curve. A typical concentration range for ursolic acid is 0.05 to 0.3 mg/mL.[2]

-

HPLC Chromatographic Conditions

The following table summarizes a typical set of HPLC conditions for the analysis of ursolic acid, which can be adapted for this compound.

| Parameter | Condition |

| HPLC System | Shimadzu LC-10A or equivalent with UV/PDA detector[2] |

| Column | Waters Symmetry Shield RP-18 (4.6 x 250 mm, 5 µm)[2][3] |

| Mobile Phase | Methanol:Water (acidified to pH 3.5 with TFA) (88:12 v/v)[2] |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 20 µL[2] |

| Column Temperature | 25°C[5] |

| Detection Wavelength | 210 nm[2][3] |

| Run Time | Approximately 15 minutes |

Data Presentation

Method Validation Parameters

The following table presents typical validation data for an HPLC method for ursolic acid, which should be established for this compound.[2]

| Parameter | Result for Ursolic Acid |

| Linearity Range | 0.05 - 0.3 mg/mL[2] |

| Correlation Coefficient (r²) | > 0.999[2] |

| Limit of Detection (LOD) | 0.190 µg[2] |

| Limit of Quantification (LOQ) | 0.644 µg[2] |

| Recovery | 96.3 - 98.5%[2] |

| Precision (RSD%) | < 2% |

Alternative Chromatographic Conditions

For methodological flexibility, the following table summarizes alternative conditions found in the literature for the analysis of ursolic acid.

| Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |

| Kromasil C18 (4.6 x 150 mm, 10 µm) | Methanol:0.03M Phosphate Buffer (pH 3) (90:10) | 0.5 mL/min | 214 nm | [4] |

| Symmetry C18 (4.6 x 250 mm, 5 µm) | Acetonitrile:Methanol (80:20) | 0.5 mL/min | 210 nm | [1] |

| Grace smart RP C18 (4.6 x 250 mm, 5 µm) | Methanol:Water:Orthophosphoric Acid (35:65:0.05) | - | 210 nm | |

| Kinetex C18 (4.6 x 250 mm, 5 µm) | Gradient: Water (0.1% Formic Acid) and Acetonitrile | 1.0 mL/min | 205 nm | [6] |

Visualizations

Experimental Workflow

Caption: Workflow for Sample Preparation of this compound from Plant Material.

HPLC Analysis Logical Flow

Caption: Logical Flow of the HPLC Analysis for this compound Quantification.

References

- 1. ijesrr.org [ijesrr.org]

- 2. This compound [webbook.nist.gov]

- 3. mdpi.com [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. Development of LC-MS method for determination of ursolic acid: application to the analysis of ursolic acid in Staphylea holocarpa Hemsl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ursolic acid - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the GC-MS Analysis of Ursolic Aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursolic aldehyde, a pentacyclic triterpenoid, is a naturally occurring compound found in various medicinal plants. Its structural similarity to ursolic acid suggests potential pharmacological activities, making it a compound of interest in drug discovery and natural product chemistry. Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control in raw materials and finished products. Gas chromatography-mass spectrometry (GC-MS) offers a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of triterpenoids like this compound, derivatization is a necessary step to facilitate their analysis by GC-MS.

These application notes provide a comprehensive protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation

The preparation of samples is a critical step to ensure accurate and reproducible results. The following protocol outlines a general procedure for the extraction of this compound from a solid matrix (e.g., plant material).

Materials:

-

Sample containing this compound

-

Methanol (B129727), HPLC grade

-

Dichloromethane, HPLC grade

-

Anhydrous sodium sulfate (B86663)

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.45 µm)

Procedure:

-

Extraction:

-

Accurately weigh approximately 1 gram of the homogenized and dried sample into a centrifuge tube.

-

Add 10 mL of a 1:1 (v/v) mixture of methanol and dichloromethane.

-

Vortex the mixture for 5 minutes.

-

Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction process two more times with fresh solvent.

-

Combine all the supernatants.

-

-

Drying and Concentration:

-

Pass the combined extract through anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

-

Reconstitution:

-

Reconstitute the dried extract in 1 mL of a suitable solvent for derivatization, such as pyridine (B92270) or acetonitrile.

-

Filter the reconstituted sample through a 0.45 µm syringe filter into a GC vial.

-

Derivatization

Derivatization is essential to increase the volatility of this compound for GC-MS analysis. Silylation of the hydroxyl group and conversion of the aldehyde to a more stable and volatile derivative are the primary goals. A two-step derivatization or a direct oximation followed by silylation is recommended. The following protocol describes the formation of an oxime derivative of the aldehyde group followed by silylation of the hydroxyl group.

Materials:

-

Reconstituted sample extract

-

Pyridine

-

Hydroxylamine (B1172632) hydrochloride

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Heating block or oven

Procedure:

-

Oximation:

-

To the 1 mL of reconstituted sample in a GC vial, add 100 µL of a 10 mg/mL solution of hydroxylamine hydrochloride in pyridine.

-

Seal the vial and heat at 60°C for 30 minutes.

-

Cool the vial to room temperature.

-

-

Silylation:

-

Add 200 µL of BSTFA with 1% TMCS to the reaction mixture.

-

Seal the vial and heat at 70°C for 60 minutes.

-

Cool the vial to room temperature before GC-MS analysis.

-

GC-MS Instrumental Parameters

The following are recommended starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 280°C |

| Injection Mode | Splitless (or split 10:1 for concentrated samples) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature 150°C, hold for 2 min, ramp to 250°C at 10°C/min, then ramp to 300°C at 5°C/min, hold for 10 min |

| Mass Spectrometer | |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Scan Mode | Full Scan (m/z 50-650) or Selected Ion Monitoring (SIM) |

| Solvent Delay | 5 min |

Data Presentation

Quantitative analysis of this compound should be performed using a calibration curve prepared with a certified reference standard that has undergone the same derivatization procedure. The following table summarizes the expected quantitative data for the trimethylsilyl (B98337) (TMS) oxime derivative of this compound.

| Parameter | Expected Value |

| Molecular Weight (Underivatized) | 440.7 g/mol |

| Molecular Weight (Derivatized) | 585.9 g/mol (for the syn/anti-oxime-TMS derivative) |

| Retention Time (RT) | Dependent on the specific GC conditions, but expected to be in the later part of the chromatogram due to its high molecular weight. |

| Characteristic Mass Fragments (m/z) | The mass spectrum of derivatized this compound is expected to show characteristic fragments arising from the ursane (B1242777) skeleton and the derivatized functional groups. Based on the fragmentation of similar triterpenoids, key fragments could include: - Molecular Ion (M+) : m/z 585 (low intensity) - [M-15]+ : m/z 570 (loss of a methyl group) - [M-89]+ : m/z 496 (loss of a trimethylsilanol (B90980) group) - Fragments from retro-Diels-Alder (rDA) cleavage of the C-ring : Common in ursane-type triterpenoids. - Other significant fragments : m/z 203, 189, 133 (characteristic of the ursane skeleton). |

| Limit of Detection (LOD) | To be determined experimentally, but expected to be in the low ng/mL range. |

| Limit of Quantification (LOQ) | To be determined experimentally, but expected to be in the mid to high ng/mL range. |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound from a solid sample matrix.

Application Notes: Protocol for Dissolving Ursolic Aldehyde for In Vitro Assays

Introduction

Ursolic aldehyde is a pentacyclic triterpenoid (B12794562) found in various medicinal plants.[1] Like many other triterpenoids, it exhibits a range of biological activities, making it a compound of interest for in vitro research in drug discovery and development. A significant challenge in working with this compound is its poor aqueous solubility, which necessitates the use of organic solvents to prepare stock solutions for cell-based assays.[2] This document provides a detailed protocol for the solubilization of this compound for in vitro applications, with a focus on maintaining compound stability and minimizing solvent-induced cytotoxicity.

Physicochemical Properties and Solubility